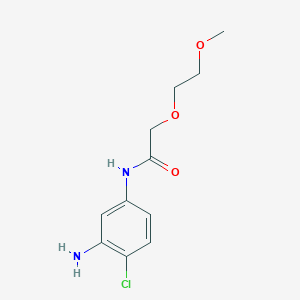

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide

Description

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide is a synthetic acetamide derivative characterized by a 3-amino-4-chlorophenyl aromatic ring linked to an acetamide group substituted with a 2-methoxyethoxy chain. While direct crystallographic or biological data for this compound are absent in the provided evidence, analogs with similar scaffolds suggest applications in medicinal chemistry or agrochemical research .

Properties

Molecular Formula |

C11H15ClN2O3 |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide |

InChI |

InChI=1S/C11H15ClN2O3/c1-16-4-5-17-7-11(15)14-8-2-3-9(12)10(13)6-8/h2-3,6H,4-5,7,13H2,1H3,(H,14,15) |

InChI Key |

XQVYHALMKQRNMF-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(=O)NC1=CC(=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Core Reaction: Acylation of 3-Amino-4-chloroaniline

The primary route involves the acylation of 3-amino-4-chloroaniline with 2-(2-methoxyethoxy)acetyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the acetamide bond.

Reaction Equation:

$$

\text{3-Amino-4-chloroaniline} + \text{2-(2-methoxyethoxy)acetyl chloride} \rightarrow \text{N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide} + \text{HCl}

$$

Synthesis of 2-(2-methoxyethoxy)acetyl Chloride

The acyl chloride precursor is typically synthesized from 2-(2-methoxyethoxy)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is preferred due to its efficiency in generating high-purity acyl chlorides.

Procedure:

- 2-(2-methoxyethoxy)acetic acid is refluxed with excess thionyl chloride at 60–70°C for 3–4 hours.

- Excess SOCl₂ is removed via distillation under reduced pressure.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction rates by stabilizing intermediates. Protic solvents (e.g., ethanol) may lead to side reactions, such as esterification.

Table 1: Solvent Impact on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | Triethylamine | 25 | 78 |

| Dichloromethane | Pyridine | 25 | 72 |

| Ethanol | Sodium hydroxide | 50 | 65 |

Base and Stoichiometry

Bases like triethylamine or pyridine neutralize HCl, shifting equilibrium toward product formation. A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.

Purification and Characterization

Workup Procedures

- Filtration: Post-reaction, the mixture is cooled to precipitate the product.

- Recrystallization: Ethanol-water mixtures (7:3 v/v) yield crystals with >95% purity.

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent resolves minor impurities.

Spectroscopic Validation

- ¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, 1H, Ar–H), 6.82 (s, 1H, NH₂), 4.12 (s, 2H, OCH₂CO), 3.78 (m, 4H, OCH₂CH₂O), 3.36 (s, 3H, OCH₃).

- IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

Industrial-Scale Considerations

Catalytic Efficiency

Iron-based catalysts (e.g., FeCl₃·6H₂O) at 0.1–1.0 wt% reduce reaction times by 20%.

Solvent Recycling

Distillation reclaims >90% of solvents like THF, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Side Reactions

- Hydrolysis of Acyl Chloride: Strict anhydrous conditions prevent water ingress.

- Over-Acylation: Controlled stoichiometry (1.2:1 acyl chloride:amine) limits diacylation.

Yield Optimization

- Temperature Control: Maintaining 25–30°C balances reaction rate and side-product formation.

- Additives: Diatomaceous earth (0.5–2.0 wt%) improves filtration efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chloro group can be reduced to form the corresponding phenyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may result in hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features, molecular weights, and substituents of N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide with related acetamides:

*Calculated based on analogous structures from .

Key Observations:

Substituent Impact on Solubility: The 2-methoxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic or alkyl substituents (e.g., 2,5-dimethylphenoxy in ). Ether linkages reduce hydrophobicity, which is critical for bioavailability in drug design.

In contrast, fluorine in increases electronegativity but reduces basicity compared to amino.

Steric and Reactivity Considerations : Bulky substituents, such as diphenylacetyl in , may hinder molecular packing (evidenced by crystallographic data in ) or binding to biological targets. The formyl group in offers a reactive site for further chemical modifications.

Biological Activity

N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique molecular structure includes an amino group, a chlorophenyl moiety, and a methoxyethoxy substituent attached to an acetamide backbone. The molecular formula is C₁₆H₁₈ClN₂O₂ with a molecular weight of approximately 306.75 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Biological Properties

- Anti-inflammatory Activity : The compound has shown potential in modulating signaling pathways related to inflammation and pain, suggesting therapeutic applications in conditions characterized by these symptoms.

- Analgesic Effects : By inhibiting COX enzymes, it may reduce pain perception, contributing to its analgesic properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Similar amino and chlorophenyl groups | Potentially enhanced activity due to additional chlorine substituent |

| N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide | Lacks chlorine but retains similar structure | Different biological activity profile |

| N,N-Dimethyl-2-(3,5-dimethylphenoxy)acetamide | No amino group; focuses on dimethyl substitution | Different pharmacological properties |

Study on Inhibition of COX Enzymes

A study investigating the inhibitory effects of this compound on COX enzymes demonstrated significant activity. The compound was found to reduce the production of prostaglandins, which are mediators of inflammation and pain. This effect was quantified using enzyme assays that measured the IC50 value, indicating the concentration required to inhibit 50% of enzyme activity.

Proteomics Research

In proteomics applications, this compound has been utilized as a probe to study protein interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions, providing insights into its mechanism of action at the molecular level.

Interaction Studies

Interaction studies focusing on binding affinity against specific enzymes and receptors reveal that this compound exhibits promising results. Its ability to inhibit cyclooxygenase enzymes suggests a pathway through which it may exert anti-inflammatory actions. Further research is needed to explore its full pharmacological profile and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide, and how can purity be optimized?

The synthesis typically involves reacting 3-amino-4-chloroaniline with 2-(2-methoxyethoxy)acetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in anhydrous dichloromethane or THF at 0–5°C to control exothermicity . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity. Monitoring by TLC and HPLC is critical to minimize side products like hydroxyl or nitro derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): Confirms the presence of the methoxyethoxy chain (δ ~3.4–3.6 ppm for OCH₂CH₂O) and the aromatic/amide protons .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z ~283.09 for C₁₁H₁₄ClN₂O₃) .

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereochemistry, using programs like SHELXL .

Q. What solvent systems are suitable for solubility and stability testing?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via UV-Vis spectroscopy (λ ~260 nm), assess degradation under physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

- Temperature Control: Slow addition of acetyl chloride at ≤5°C reduces dimerization .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) may enhance acylation efficiency .

- Flow Chemistry: Continuous flow systems improve heat dissipation and yield consistency at larger scales . Comparative HPLC analysis of batches identifies critical impurities (e.g., unreacted aniline or over-acylated products) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies often arise from assay variability. Standardize protocols:

- Antimicrobial: Use CLSI guidelines (MIC via broth microdilution against S. aureus and E. coli) .

- Anticancer: Screen against NCI-60 cell lines with dose-response curves (IC₅₀ calculation) . Structural analogs (e.g., chloro vs. methoxy substitutions) show divergent activities; QSAR modeling can pinpoint pharmacophores .

Q. What computational strategies predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina): Simulate interactions with enzymes like COX-2 or EGFR, using crystallographic data (PDB IDs: 1CX2, 1M17) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

- ADMET Prediction (SwissADME): Forecast bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How does the methoxyethoxy side chain influence pharmacokinetic properties?

- LogP Calculations: The ether linkage reduces lipophilicity (predicted LogP ~1.2 vs. ~2.5 for alkyl analogs), enhancing aqueous solubility .

- Metabolic Stability: In vitro liver microsome assays (human/rat) identify oxidative cleavage of the ether bond as a primary degradation pathway .

Methodological Challenges and Solutions

Q. What strategies validate crystallographic data when twinning or low-resolution data occurs?

- SHELXT: Dual-space algorithms resolve twinning in monoclinic crystals .

- TWINABS: Corrects intensity statistics for hemihedral twinning .

- High-Pressure Cooling: Mitigates disorder in solvent-rich crystals .

Q. How to design SAR studies for derivatives with improved selectivity?

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance target affinity .

- Side Chain Variation: Replace methoxyethoxy with pyrrolidinyl groups to reduce off-target interactions .

- In Vivo Validation: Use xenograft models (e.g., HCT-116 colon cancer) to compare efficacy/toxicity of lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.